molecular formula C14H19ClN2O B2713062 2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride CAS No. 412356-10-6

2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride

Cat. No.: B2713062
CAS No.: 412356-10-6
M. Wt: 266.77
InChI Key: FXURMCVEDGTTQN-GJTSMBTKSA-N
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Description

2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research, with the CAS Number 1707367-84-7 . It has a molecular formula of C14H18ClFN2O and a molecular weight of 284.76 . This compound is part of the isoindolinone class, which are recognized as privileged structures in drug discovery due to their wide range of biological activities . While specific biological data for this exact molecule is not fully detailed in public literature, its core structure is a key scaffold in developing novel therapeutic agents. Scientific research and patent literature indicate that closely related isoindolinone compounds are being investigated as potential degrader of the Epidermal Growth Factor Receptor (EGFR) , a well-known target in oncology. Furthermore, other isoindolone analogs have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), which is a promising target in immuno-oncology for enhancing antitumor immunity . This suggests potential research applications for this compound in the development of targeted protein degraders and kinase inhibitors. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules . It is offered with a purity of >98% and requires storage at -20°C, protected from light and moisture to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-aminocyclohexyl)-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17;/h1-4,11-12H,5-9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXURMCVEDGTTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2CC3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride typically involves the following steps:

    Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.

    Introduction of the Cyclohexyl Group: The trans-4-aminocyclohexyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the isoindolinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoindolinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride is C14H19ClN2O. Its unique structure includes a cyclohexyl ring and an isoindolinone moiety, which contributes to its diverse reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution, making it a valuable building block for synthesizing complex organic molecules.

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Reactivity Studies : Its chemical properties allow researchers to explore reaction mechanisms and develop new synthetic methodologies.

Biology

  • Biochemical Probes : The compound is investigated as a biochemical probe to study cellular processes, including signaling pathways and enzyme interactions.
  • Targeted Drug Delivery : Research indicates potential applications in targeted drug delivery systems due to its ability to interact with specific cellular receptors.

Medicine

  • Therapeutic Properties : Studies have explored its anti-inflammatory and analgesic effects, suggesting potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
  • Anticancer Activity : Preliminary research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaFindings
MedicineDemonstrated anti-inflammatory effects in vitroPotential for treating inflammatory diseases
OncologyExhibited cytotoxicity against human tumor cells with GI50 values around 15.72 μMPromising candidate for cancer therapy
Drug DevelopmentInvestigated as a small molecule inhibitor for specific protein targetsCould lead to new therapeutic options for cancer treatment

Table 2: Comparison of Isoindolinone Derivatives

Compound NameStructure TypeUnique Features
This compoundTrans configurationDistinct pharmacological properties due to spatial arrangement
2-(cis-4-Aminocyclohexyl)isoindolin-1-one hydrochlorideCis configurationDifferent reactivity and biological activity compared to trans form

Mechanism of Action

The mechanism of action of 2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Derivatives

2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one Hydrochloride (CAS 1707367-84-7)
  • Structure: Fluorine substitution at position 4 of the isoindolinone ring.
  • Key Data :

    Property Value
    Molecular Formula C₁₄H₁₈ClFN₂O
    Molecular Weight 284.76 g/mol
    Storage Conditions -20°C, protected from light/moisture
    Stability 1 year
  • Impact of Fluorine :

    • The electron-withdrawing fluorine atom enhances metabolic stability and may improve binding affinity to hydrophobic enzyme pockets.
    • Positional differences (e.g., 4- vs. 6-fluoro) alter steric interactions; for example, 6-fluoro substitution (CAS 1439902-63-2) may reduce steric hindrance compared to 4-fluoro .
2-(trans-4-Aminocyclohexyl)-6-fluoroisoindolin-1-one Hydrochloride (CAS 1439902-63-2)
  • Structure : Fluorine at position 4.
  • Key Data :

    Property Value
    Molecular Formula C₁₄H₁₈ClFN₂O
    Molecular Weight 284.76 g/mol
    Purity 97%
  • Comparison with 4-Fluoro Analog :

    • Similar molecular weight and formula but distinct electronic/steric profiles.
    • Position 6 fluorine may confer better solubility due to reduced ring strain compared to position 4 .

Piperidine-Substituted Analogs

2-(Piperidin-4-yl-methyl)isoindolin-1-one Hydrochloride (CAS 614745-98-1)
  • Structure: Piperidin-4-yl-methyl group replaces trans-4-aminocyclohexyl.
  • Key Data :

    Property Value
    Molecular Formula C₁₄H₁₉ClN₂O
    Molecular Weight 266.77 g/mol
  • Functional Differences :

    • The piperidine ring introduces a basic nitrogen, increasing water solubility and bioavailability compared to the cyclohexylamine group.
    • Piperidine derivatives are common in CNS drugs due to blood-brain barrier penetration .
2-(Piperidin-4-yl)isoindolin-1-one Hydrochloride (CAS 1233955-33-3)
  • Structure : Direct piperidin-4-yl substitution.
  • Key Data :

    Property Value
    Purity 99%
    Applications Pharmaceutical intermediates
  • Comparison with Cyclohexylamine Analogs :

    • Reduced lipophilicity compared to cyclohexylamine derivatives, impacting membrane permeability.
    • Enhanced synthetic accessibility due to commercial availability of piperidine intermediates .

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : Cyclohexylamine analogs (e.g., CAS 1707367-84-7) are more lipophilic than piperidine derivatives, favoring passive diffusion but risking metabolic oxidation .
  • Stability : Fluorinated derivatives require stringent storage conditions (-20°C), whereas piperidine analogs may exhibit better thermal stability .

Biological Activity

2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C13H16ClN
  • Molecular Weight: 235.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Research indicates that it may act as an inhibitor of certain protein kinases, potentially modulating pathways related to cell survival and proliferation, particularly in cancer cells .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines by activating the endoplasmic reticulum (ER) stress response pathways. Specifically, it may inhibit the IRE1α pathway, which is crucial for cancer cell adaptation to stress conditions .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against a range of bacterial strains. Its mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic processes .

Case Studies

  • Study on Cancer Cell Lines:
    • Objective: To evaluate the cytotoxic effects on breast cancer cells.
    • Findings: The compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy:
    • Objective: To test against Gram-positive and Gram-negative bacteria.
    • Findings: Demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, suggesting promising antimicrobial potential .

Comparative Analysis

Property2-(trans-4-Aminocyclohexyl)isoindolin-1-one HClSimilar Compounds (e.g., Isoindole derivatives)
Anticancer ActivityInduces apoptosis via ER stress modulationVaries; some exhibit similar mechanisms
Antimicrobial ActivityEffective against various bacterial strainsGenerally less effective than traditional antibiotics
Molecular TargetingIRE1α inhibitionVaries; some target different kinases

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield Range
Molar Ratio1.1:1 (aldehyde:amine)60–75%
CatalystSodium acetateN/A
SolventAcetic acidN/A
Temperature/TimeReflux, 3–5 hN/A

Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming trans-configuration. Key signals include cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and isoindolinone carbonyl (δ ~170 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities by providing definitive bond angles and spatial arrangement .
  • Polarimetry : Measures optical rotation to confirm enantiomeric purity, especially if chiral centers are present .

Advanced Research Questions

How can researchers resolve contradictions in reported NMR data for this compound?

Methodological Answer:
Contradictions often arise from solvent effects, impurities, or stereochemical variations. To address this:

  • Cross-Validation : Compare data across multiple solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-dependent shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out impurities .
  • Dynamic NMR : Use variable-temperature NMR to study conformational exchange in cyclohexyl groups .

What computational methods are suitable for modeling the compound's reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states for nucleophilic attacks on the isoindolinone carbonyl .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in acetic acid) to predict reaction pathways .
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) to rationalize selectivity .

Q. Table 2: Computational Parameters for Reactivity Studies

MethodBasis Set/SoftwareApplication
DFT (B3LYP)6-31G(d)Transition state analysis
MD SimulationsGROMACSSolvent interaction
DockingAutoDock VinaTarget binding affinity

How to design experiments to assess the compound's stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH Profiling : Dissolve in buffers (pH 1–12) and analyze by UV-Vis spectroscopy for absorbance shifts indicative of hydrolysis .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., mp 172–175°C for trans-isomers) .

Methodological Considerations for Data Contradictions

  • Systematic Variation : Test variables (e.g., catalyst loading, solvent polarity) independently to isolate confounding factors .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.